molecular formula C11H12O4 B141930 Methyl ferulate CAS No. 22329-76-6

Methyl ferulate

Cat. No. B141930
CAS RN: 22329-76-6
M. Wt: 208.21 g/mol
InChI Key: AUJXJFHANFIVKH-GQCTYLIASA-N
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Description

Methyl ferulate, also known as methyl (E)-3-(4-hydroxy-2-methoxyphenyl)propenoate, is a biologically active compound that is widely distributed in edible plants and grains. It is known for its antioxidant properties and has been studied for its potential applications in food preservation and medicine . This compound is also recognized for its role in the attenuation of ethanol-induced hepatic steatosis, suggesting its therapeutic potential in treating alcoholic liver disease .

Synthesis Analysis

The synthesis of this compound can be achieved through Fisher esterification, where ferulic acid is reacted with methanol. Ultrasonic waves have been used to facilitate this reaction, with varying temperatures affecting the yield and reaction rate constants. At temperatures of 55°C and 65°C, yields of 50.3% and 67.1% were obtained, respectively, indicating that higher temperatures may improve the synthesis efficiency .

Molecular Structure Analysis

The molecular structure of this compound includes an aromatic ring with a methoxy group and a hydroxyl group, which are crucial for its antioxidant activity. The interaction of this compound with human serum albumin (HSA) has been characterized, revealing that the aromatic ring plays a significant role in the binding affinity to HSA .

Chemical Reactions Analysis

This compound participates in oxidative coupling reactions, as demonstrated in studies where it reacts with ethyl linoleate to produce peroxides with tricyclic structures. These reactions involve radical scavenging at the 3'-position of the ferulate radical, highlighting its antioxidant mechanism . Additionally, the antibacterial properties of this compound have been explored, showing its effectiveness against Shigella putrefaciens and its potential for use in food packaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its biological activity and potential applications. Its interaction with lipids, as seen in the attenuation of hepatic steatosis, involves the activation of pathways such as AMPK-ACC/MAPK-FoxO1 and the up-regulation of SIRT1, PPAR-α, and CPT-1α . The antibacterial activity of this compound has been attributed to its ability to be embedded into zein fibers, which can release the compound slowly and exert a sustained antibacterial effect . Furthermore, the design of prodrugs containing this compound has been explored, with one study showing enhanced antithrombotic activity compared to dabigatran etexilate .

Scientific Research Applications

Antibacterial Properties and Food Preservation

  • Antibacterial Activity in Food Packaging: Methyl ferulate exhibits strong antibacterial activity, particularly against Shigella putrefaciens. When embedded into zein fiber membranes via electrospinning technology, it can sustainably release its antibacterial agents, making it effective for food preservation, especially in fish packaging like sea bass (Li et al., 2021).

Thermodynamics and Biochemistry

  • Thermodynamic Study of Biological Reactions: A comprehensive study combining experimental and theoretical thermodynamics was conducted on this compound hydrolysis. This research provides valuable insights into the equilibrium constants and reaction enthalpy of this biological reaction, essential for understanding its biochemical applications (N. ̀yanenko et al., 2016).

Antioxidant Research

  • Antioxidant Mechanism Studies: Research into the antioxidant properties of this compound has led to the isolation and identification of antioxidation products. These findings are crucial for understanding the compound's potential in preventing oxidative stress in various food components (Masuda et al., 2006).

Interaction with Biological Macromolecules

  • Interactions with Human Serum Albumin: A study using saturation transfer difference NMR (STD-NMR) characterized the interaction between this compound and human serum albumin, shedding light on its potential applications in food and medicine (Wang et al., 2020).

Hepatoprotective Effects

  • Protection Against Liver Injury: this compound demonstrates hepatoprotective effects against oxidative stress, apoptosis, and inflammation in alcohol-induced liver injury in mice. Its mechanism involves the NOX4/ROS-MAPK signaling pathway (Li et al., 2017).

Application in Plant Cell Wall Analysis

  • Plant Cell Wall Research: Ferulic acid, from which this compound is derived, is a significant component of plant cell walls. Research on feruloyl esterases, enzymes that hydrolyze this compound, has applications in food, feed, and the paper industry due to their role in hydrolyzing polysaccharides and releasing lignin (Mathew & Abraham, 2004; Bao Hui-yan, 2006).

Antiplatetet Activity

  • Antiplatelet Assay and Synthesis: Studies have shown that this compound synthesized through Fisher esterification exhibits antiplatelet activity. This demonstrates its potential in medical applications related to blood coagulation (Ekowati et al., 2019).

Toxicological Evaluations

  • In Vitro and In Vivo Toxicity Assessments: Comprehensive toxicological evaluations of this compound provide essential safety information for its potential use in medicinal applications (Raza et al., 2016).

Mechanism of Action

Target of Action

Methyl ferulate, also known as ferulic acid methyl ester, is a phenolic compound found in various plants and has been shown to have significant pharmacological effects . The primary targets of this compound are various cellular and molecular components involved in inflammation, oxidation, and cancer progression . For instance, it has been shown to interact with proteins like phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Mode of Action

This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . Furthermore, it can interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Biochemical Pathways

This compound affects several biochemical pathways. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the PI3K/AKT, Bcl-2, and P53 pathways . It also plays a role in the modulation of the expression of various proinflammatory cytokines, and pro-apoptotic signals .

Pharmacokinetics

It is known that ferulic acid, the parent compound of this compound, has good bioavailability, stays in blood for a longer period of time, and is permeable to the blood-brain barrier .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity . It can efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products . Moreover, it has antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the efficacy and stability of this compound

Safety and Hazards

Methyl ferulate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXJFHANFIVKH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22329-76-6, 2309-07-1
Record name Methyl (E)-ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22329-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ferulate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
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Record name METHYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

The preparation was effected analogously to Example 1 from 25 g (0.129 mol) of 4-hydroxy-3-methoxy-cinnamic acid and 180 ml of methanol with concentrated sulphuric acid as the catalyst. For purification, it was chromatographed on silica gel with dichloromethane/diethyl ether (19:1). This gave 21.78 g of methyl 4-hydroxy-3-methoxy-cinnamate as a pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Methyl ferulate has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. []

A: The structure of this compound has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [, , ] and mass spectrometry techniques like FAB-MS, ESIMS, and MS/MS. [] These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.

A: Glycosylation of this compound with a β-D-galactopyranose moiety has been shown to improve its cytotoxic activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines compared to the parent compound. [] This highlights the potential of structural modification for enhancing biological activity.

A: Research shows that this compound, along with Ethyl ferulate, more effectively inhibits lipid oxidation in fish oil-enriched milk compared to Dodecyl ferulate and Ferulic acid. [] This suggests potential applications of this compound as a natural antioxidant in food preservation.

A: Studies indicate that increasing glucose concentrations do not repress the de-esterification of this compound by Lactobacillus buchneri. [] This suggests that readily available substrates like glucose do not hinder the enzymatic activity of this bacterium on this compound.

A: STD-NMR experiments revealed that specific protons (H1-6 and H8) of this compound interact with HSA with medium affinity. [] Further analysis showed that the aromatic ring of this compound plays a key role in this interaction, primarily at site II of HSA, without significantly altering HSA's overall structure.

A: Research shows that this compound can be successfully embedded into zein, a prolamin protein, using electrospinning technology to produce fiber membranes. [] This incorporation improves the thermal stability of this compound and allows its slow release, suggesting potential for applications in food packaging with sustained antibacterial effects.

A: this compound demonstrates superior antiplatelet activity compared to ferulic acid. [] Studies utilizing clotting time and bleeding time methods showed significant effects at a dose of 20 mg/kg BW. [] This suggests its potential for development as an antithrombotic agent.

A: Molecular docking and molecular dynamics simulations suggest that this compound interacts with deoxyhemoglobin S (deoxyHbS) with a binding affinity of -5.8 kcal/mol. [] This interaction may interfere with the polymerization process of deoxyHbS, indicating potential for this compound as a therapeutic agent for sickle cell disease.

A: In vitro and in vivo studies suggest that this compound exhibits low toxicity. The Ames assay showed no mutagenic activity, while the brine shrimp lethality bioassay indicated an LC50 value of 4.38 mg/ml. [] Dermal and ocular irritation studies in rabbits demonstrated no significant irritation compared to the control. []

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